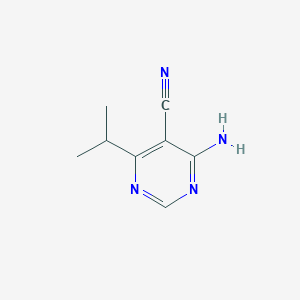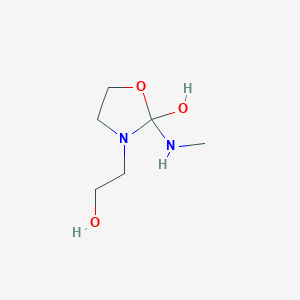
(s)-3-(1-Aminoethyl)benzenamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Aminoethyl)anilinedihydrochloride is a chiral organic compound that features an amino group attached to an aromatic ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)anilinedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with an appropriately substituted benzene derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.
Salt Formation: Conversion to the dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(1-Aminoethyl)anilinedihydrochloride may involve:
Large-scale Amination: Using automated reactors to introduce the amino group.
Chiral Catalysts: Employing chiral catalysts to ensure the production of the (S)-enantiomer.
Purification: Utilizing crystallization or chromatography techniques to purify the compound.
化学反応の分析
Types of Reactions
(S)-3-(1-Aminoethyl)anilinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the aromatic ring or the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium amide.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or reduced aromatic compounds.
Substitution Products: Halogenated or alkylated aromatic compounds.
科学的研究の応用
(S)-3-(1-Aminoethyl)anilinedihydrochloride is used in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (S)-3-(1-Aminoethyl)anilinedihydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
®-3-(1-Aminoethyl)anilinedihydrochloride: The enantiomer of the compound.
3-(1-Aminoethyl)aniline: The non-salt form of the compound.
Other Aminoethyl Anilines: Compounds with similar structures but different substituents.
Uniqueness
(S)-3-(1-Aminoethyl)anilinedihydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer or other similar compounds.
特性
分子式 |
C8H14Cl2N2 |
|---|---|
分子量 |
209.11 g/mol |
IUPAC名 |
3-[(1S)-1-aminoethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m0../s1 |
InChIキー |
RENRWCYHHGLPIN-ILKKLZGPSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)N)N.Cl.Cl |
正規SMILES |
CC(C1=CC(=CC=C1)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)








![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)




